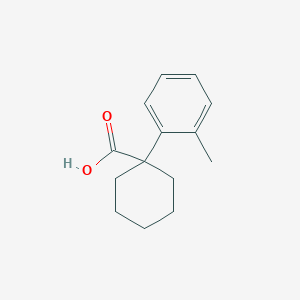![molecular formula C13H18N2O3S B1519035 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1038973-12-4](/img/structure/B1519035.png)
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
説明
“2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with a molecular weight of 282.36 . Its IUPAC name is 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thioxopropanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.36 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Neuroprotective Agent in Alzheimer’s Disease
This compound has shown promise as a neuroprotective agent in Alzheimer’s disease. It can bind with alpha7 nicotinic acetylcholine receptors (alpha7nAChR), which is the same binding site as bungarotoxin . This interaction suggests that it may have a role in reducing the toxic effects of beta-amyloid on nerve cells, potentially offering a new avenue for Alzheimer’s treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated through experiments. It has been shown to have significant anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases .
Amyloid Protein Interaction
Direct interaction with amyloid protein has been observed with this compound, indicating its potential to reduce the toxicity of beta-amyloid on nerve cells. This property is particularly relevant for neurodegenerative diseases where amyloid plaques are a key pathological feature .
Cognitive Function Improvement
Animal studies have suggested that this compound can effectively improve learning ability and memory capacity. This is particularly significant in the context of cognitive impairments and dementias, where such improvements can greatly enhance the quality of life for patients .
.Chemical Synthesis
As a building block in chemical synthesis, this compound’s structure provides opportunities for the creation of various derivatives. These derivatives could have diverse applications in medicinal chemistry and drug development .
Pharmacological Research
The pharmacological profile of this compound is under investigation for its potential therapeutic applications. Its interactions with various receptors and enzymes could lead to the development of new drugs for treating a range of conditions .
Drug Design and Development
Due to its interaction with key biological targets, this compound is being studied in the context of drug design and development. Its properties may lead to the creation of novel medications with improved efficacy and safety profiles .
特性
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRKNSMBVVMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)
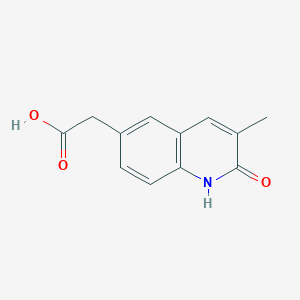
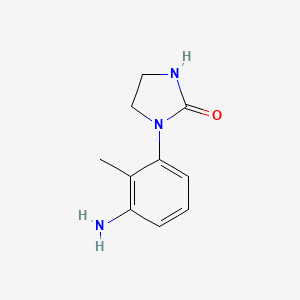
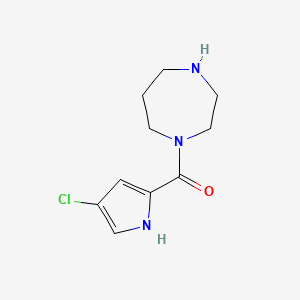
![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)
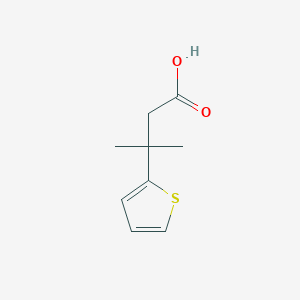

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
